1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a 4-chlorobenzyl group, a tetrahydrofuran-2-ylmethyl group, and a piperidine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the piperidine ring with 4-chlorobenzyl chloride under basic conditions.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl bromide.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of both the 4-chlorobenzyl and tetrahydrofuran-2-ylmethyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H25ClN2O2 |
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Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25ClN2O2/c19-16-5-3-14(4-6-16)13-21-9-7-15(8-10-21)18(22)20-12-17-2-1-11-23-17/h3-6,15,17H,1-2,7-13H2,(H,20,22) |
InChI Key |
FAZMFTKCIPTXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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